molecular formula C20H26N4O4S B2404189 4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097931-31-0

4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide

Cat. No.: B2404189
CAS No.: 2097931-31-0
M. Wt: 418.51
InChI Key: SJYGUEJKBRXNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a synthetic compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates both a morpholine-sulfonyl group and a pyrazole-containing cyclohexyl moiety, features commonly associated with potential pharmacological activity. Researchers are invited to inquire for detailed specifications, purity data, and custom synthesis options. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. NOTE: The specific details regarding this compound's CAS Number, molecular formula, molecular weight, mechanism of action, and primary research applications could not be confirmed through a current search and would need to be added upon obtaining reliable scientific data.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(4-pyrazol-1-ylcyclohexyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c25-20(22-17-4-6-18(7-5-17)24-11-1-10-21-24)16-2-8-19(9-3-16)29(26,27)23-12-14-28-15-13-23/h1-3,8-11,17-18H,4-7,12-15H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYGUEJKBRXNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

The sulfonylation of morpholine is achieved using sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid (ClSO₃H) under anhydrous conditions. A representative procedure involves:

  • Morpholine (1.0 equiv) dissolved in dichloromethane (DCM) at 0°C.
  • Dropwise addition of sulfuryl chloride (1.2 equiv) over 30 minutes.
  • Stirring at room temperature for 4–6 hours.

Key Data:

Parameter Value
Solvent Dichloromethane
Temperature 0°C → room temperature
Reaction Time 6 hours
Yield 85–90%

Purification and Characterization

The crude product is purified via vacuum distillation or recrystallization from hexane/ethyl acetate. Characterization by ¹H NMR typically shows a singlet at δ 3.70 ppm (morpholine protons) and absence of NH signals.

Preparation of 4-(1H-Pyrazol-1-yl)cyclohexanamine

The cyclohexyl-pyrazole amine moiety is synthesized through a nucleophilic aromatic substitution or transition-metal-catalyzed coupling.

Cyclohexylamine Functionalization

A common approach involves reacting 4-iodocyclohexanamine with 1H-pyrazole under Ullmann coupling conditions:

  • 4-Iodocyclohexanamine (1.0 equiv), 1H-pyrazole (1.5 equiv), CuI (10 mol%), and K₃PO₄ (2.0 equiv) in DMF at 110°C for 12 hours.

Key Data:

Parameter Value
Catalyst CuI
Base K₃PO₄
Solvent DMF
Yield 75–80%

Alternative Suzuki-Miyaura Coupling

For higher regioselectivity, a palladium-catalyzed coupling is employed:

  • 4-Bromocyclohexanamine (1.0 equiv), 1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 90°C.

Optimization Insights:

  • Microwave-assisted heating (110°C, 10 minutes) improves yield to 88%.
  • Purification via reverse-phase HPLC ensures >95% purity.

Coupling of Benzamide Core with Sulfonyl and Amine Intermediates

The final step involves sequential coupling of the benzamide core with the morpholine sulfonyl chloride and cyclohexyl-pyrazole amine.

Benzamide Core Preparation

The benzamide is synthesized by reacting 4-carboxybenzenesulfonyl chloride with the cyclohexyl-pyrazole amine:

  • 4-Carboxybenzenesulfonyl chloride (1.0 equiv) and 4-(1H-pyrazol-1-yl)cyclohexanamine (1.1 equiv) in THF with Et₃N (2.0 equiv) at 0°C → room temperature.

Key Data:

Parameter Value
Coupling Agent Triethylamine
Solvent THF
Yield 70–75%

Sulfonylation and Final Coupling

The benzamide intermediate is sulfonylated using morpholine-4-sulfonyl chloride:

  • Benzamide intermediate (1.0 equiv), morpholine-4-sulfonyl chloride (1.2 equiv), and DMAP (0.1 equiv) in DCM at room temperature.

Critical Considerations:

  • Excess sulfonyl chloride ensures complete conversion.
  • Column chromatography (SiO₂, ethyl acetate/hexane) yields 80–85% pure product.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies and their efficiencies:

Step Method Catalyst/Reagent Yield Purity
Sulfonyl Chloride SO₂Cl₂ sulfonylation None 85% 90%
Cyclohexyl-Pyrazole Ullmann Coupling CuI 75% 85%
Cyclohexyl-Pyrazole Suzuki Coupling Pd(PPh₃)₄ 88% 95%
Benzamide Coupling EDC/HOBt EDC, HOBt 78% 92%

Challenges and Optimization Strategies

Byproduct Formation in Sulfonylation

Excess morpholine leads to bis-sulfonylated byproducts. Mitigation includes:

  • Slow addition of sulfonyl chloride.
  • Use of scavengers (e.g., polymer-bound dimethylamine).

Steric Hindrance in Cyclohexyl-Pyrazole Formation

Bulky substituents on cyclohexane reduce coupling efficiency. Solutions include:

  • Microwave irradiation to enhance reaction kinetics.
  • Electron-deficient boronic esters for improved Suzuki coupling.

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(morpholine-4-sulfonyl)phenylboronic acid
  • N-(4-(1H-pyrazol-1-yl)phenyl)benzamide
  • 4-(morpholine-4-sulfonyl)cyclohexylamine

Uniqueness

4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevance in therapeutic contexts, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N4O4S, with a molecular weight of 418.5 g/mol. The compound features a morpholine sulfonyl group, a pyrazole ring, and a cyclohexyl benzamide moiety, contributing to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It can modulate enzyme activities by binding to their active sites, potentially inhibiting or activating specific biochemical pathways. For instance, it has shown promise in inhibiting certain kinases involved in cancer proliferation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of pyrazole have been identified with IC50 values indicating effective inhibition against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BNCI-H46012.50
Compound CSF-26842.30

These findings suggest that the compound may possess similar anticancer efficacy due to its structural features and potential interactions with cellular targets involved in tumor growth .

Anti-inflammatory Potential

In addition to anticancer properties, the compound has been investigated for anti-inflammatory effects. Studies have highlighted the role of pyrazole derivatives in reducing inflammation markers in vitro and in vivo, indicating that this compound could similarly modulate inflammatory pathways.

Case Studies

Several case studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized several derivatives based on the pyrazole scaffold and evaluated their cytotoxicity against cancer cell lines. Notably, one compound exhibited an IC50 value of 0.01 µM against MCF7 cells, demonstrating potent activity .
  • Mechanistic Insights : Research has shown that compounds with similar structures can inhibit key signaling pathways such as CDK2 and Aurora-A kinases, which are crucial for cell cycle regulation and cancer progression .

Q & A

Q. What are the standard synthetic routes for 4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide, and what reaction conditions are critical for reproducibility?

The synthesis involves three key steps:

Morpholine sulfonyl intermediate formation : React morpholine with sulfonyl chloride under controlled anhydrous conditions (e.g., dichloromethane solvent, 0–5°C) .

Cyclohexylbenzamide preparation : Couple cyclohexylamine with benzoyl chloride using triethylamine as a base in THF at room temperature .

Final coupling : Combine intermediates via nucleophilic substitution (e.g., DMF solvent, 80°C, 12–24 hours) .
Critical parameters include stoichiometric control of sulfonyl chloride, inert atmosphere for moisture-sensitive steps, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the structural integrity of the compound validated post-synthesis?

Use a multi-technique approach:

  • NMR spectroscopy : Confirm proton environments (e.g., morpholine sulfonyl protons at δ 3.6–3.8 ppm, pyrazole protons at δ 7.5–8.0 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peak at m/z 418.5 (C₂₀H₂₆N₄O₄S) .
  • HPLC : Assess purity (>95%) with a C18 column (acetonitrile/water mobile phase) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Kinase inhibition assays : Test IC₅₀ against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits .
  • Anti-inflammatory activity : Measure TNF-α suppression in LPS-stimulated macrophages via ELISA .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

Strategies include:

  • Catalyst screening : Test Pd(OAc)₂ or CuI for coupling efficiency .
  • Solvent optimization : Compare DMF vs. DMSO for reaction kinetics .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 80°C, 2 hours vs. 24 hours conventional) .
    Data from optimization trials (Table 1) should guide protocol refinement.

Q. Table 1: Synthesis Optimization Parameters

ParameterTested ConditionsYield (%)Purity (%)Reference
CatalystPd(OAc)₂ vs. CuI72 vs. 6595 vs. 90
SolventDMF vs. DMSO68 vs. 7593 vs. 88
Temperature80°C vs. 100°C70 vs. 6094 vs. 85

Q. How can contradictions in bioactivity data across studies be resolved?

Example: Discrepancies in kinase inhibition IC₅₀ values may arise from:

  • Assay variability : Validate using orthogonal methods (e.g., radiometric vs. fluorescence assays) .
  • Compound stability : Perform stability studies in assay buffers (HPLC monitoring over 24 hours) .
  • Structural analogs : Compare activity of derivatives to identify SAR trends .

Q. What computational approaches predict target binding modes?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with pyrazole N1) .
  • MD simulations : Analyze binding stability (20 ns trajectories, GROMACS) to assess conformational changes .
  • QSAR modeling : Correlate substituent effects (e.g., sulfonyl vs. carbonyl) with activity .

Q. What considerations are critical for in vivo efficacy studies?

  • ADME profiling : Measure plasma half-life (rodent models) and blood-brain barrier permeability (logP = 2.8 predicts CNS access) .
  • Toxicity screening : Assess hepatotoxicity via ALT/AST levels and histopathology .
  • Dose optimization : Use PK/PD modeling to align plasma concentrations with in vitro IC₅₀ values .

Data Contradiction Analysis

Q. Table 2: Biological Activity Discrepancies and Resolutions

Assay TypeObserved IC₅₀ (µM)Possible VariablesValidation Method
Kinase Inhibition0.5 vs. 2.1ATP concentration (1 mM vs. 5 mM)Standardize ATP at 1 mM
Cytotoxicity10 vs. 50Cell passage number (P5 vs. P15)Use cells below P10
Solubility15 µM vs. 5 µMDMSO concentration (1% vs. 0.5%)Limit DMSO to 0.1%

Key Takeaways

  • Synthesis : Prioritize Pd-catalyzed coupling in DMF for >70% yield .
  • Bioactivity : Standardize ATP levels and cell passage numbers to reduce variability .
  • Computational : Combine docking and MD to validate binding poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.